molecular formula C5H14Cl2N2O2S B2847157 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2031261-17-1

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride

Cat. No.: B2847157
CAS No.: 2031261-17-1
M. Wt: 237.14
InChI Key: RFNLRWVZHAQPFE-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride is a chemical compound with the molecular formula C4H10N2O2S·2HCl. It is known for its unique structure, which includes a thiane ring and hydrazinyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride typically involves the reaction of thiane-1,1-dione with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydrazinyl-1lambda6-thiolane-1,1-dione: Similar structure but with a thiolane ring instead of a thiane ring.

    3-Hydrazinyl-1lambda6-thiane-1,1-dione: Lacks the dihydrochloride component.

Uniqueness

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride is unique due to its specific combination of a thiane ring and hydrazinyl group, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(1,1-dioxothian-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.2ClH/c6-7-5-2-1-3-10(8,9)4-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNLRWVZHAQPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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